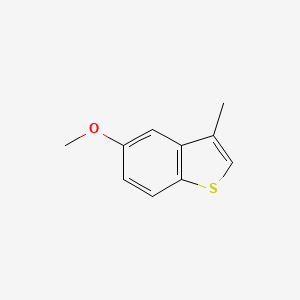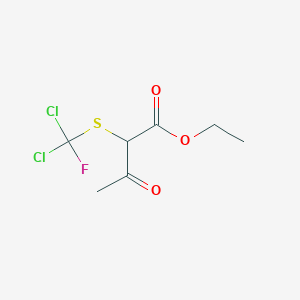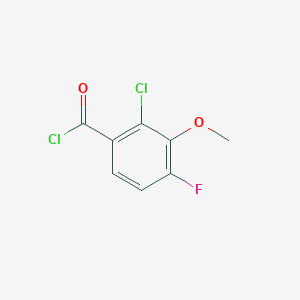![molecular formula C8H14ClNO2 B6296879 (2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride CAS No. 2243041-69-0](/img/structure/B6296879.png)
(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride” is a chemical compound with the molecular formula C8H14ClNO2. It is used for laboratory research and development .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis process could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The molecule has a molecular weight of 191.65 g/mol.Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by various factors such as the evaporative concentration of reactants as a function of droplet size and initial concentration, competition from gas-phase chemistry and reactions on experimental surfaces, differences in ionization efficiency and ion transmission, and droplet charge .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C8H14ClNO2) and molecular weight (191.65 g/mol). Additional properties such as melting point, boiling point, solubility, and others are not provided in the available resources.科学的研究の応用
Organic Acids in Stimulation Operations
Organic acids, including (2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride, offer an alternative to hydrochloric acid for acidizing operations in oil and gas extraction. They are used for formation-damage removal, dissolution of minerals, and as corrosion inhibitors in high-temperature applications. Organic acids like formic, acetic, citric, and lactic acids have been explored for their lesser corrosive nature and ability to dissolve drilling-mud filter cakes. Their retardation performance makes them suitable for high-temperature operations and as iron-sequestering agents. The limitations, such as the solubility of reaction-product salts, and applications in acidizing jobs, are detailed, providing insights for future research in oil and gas operations (Alhamad et al., 2020; Alhamad et al., 2020).
Environmental and Industrial Applications
Organic corrosion inhibitors, including this compound, are used in acidic solutions for industrial cleaning processes like acid pickling and descaling of metals. These inhibitors are preferred due to their economic benefits and effectiveness in preventing metallic dissolution. The presence of heteroatoms and π-electrons in organic inhibitors is highlighted for their role in corrosion inhibition (Goyal et al., 2018).
Role in Biodegradable Polymers
Organotin(IV) complexes, derived from various acids including (2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride, exhibit significant antituberculosis activity. These complexes demonstrate a diverse range of structural diversity and biological activity, influenced by the ligand environment and the structure of the organotin compounds. The review focuses on the antituberculosis activity of these complexes, presenting a potential for medical applications in treating tuberculosis (Iqbal et al., 2015).
Safety and Hazards
特性
IUPAC Name |
(E)-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-9-6-2-3-7(9)4-5-8(10)11;/h4-5,7H,2-3,6H2,1H3,(H,10,11);1H/b5-4+;/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYGMTVBUGKDCZ-WMNOSTMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C=CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1/C=C/C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R,E)-3-(1-Methylpyrrolidin-2-yl)acrylic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-1-ol](/img/structure/B6296840.png)

![5-(Benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6296864.png)
![2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate](/img/structure/B6296871.png)


![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)


